4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9996789
InChI: InChI=1S/C16H13BrN2O3/c1-9-15(20)19-13-8-12(6-7-14(13)22-9)18-16(21)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,18,21)(H,19,20)
SMILES: CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Molecular Formula: C16H13BrN2O3
Molecular Weight: 361.19 g/mol

4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

CAS No.:

Cat. No.: VC9996789

Molecular Formula: C16H13BrN2O3

Molecular Weight: 361.19 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide -

Specification

Molecular Formula C16H13BrN2O3
Molecular Weight 361.19 g/mol
IUPAC Name 4-bromo-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide
Standard InChI InChI=1S/C16H13BrN2O3/c1-9-15(20)19-13-8-12(6-7-14(13)22-9)18-16(21)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,18,21)(H,19,20)
Standard InChI Key PXISDNJHSGOULT-UHFFFAOYSA-N
SMILES CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Canonical SMILES CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide comprises two primary components:

  • Benzoxazine core: A bicyclic system featuring a benzene ring fused to a six-membered oxazine ring containing a ketone group at position 3 and a methyl substituent at position 2.

  • Benzamide moiety: A benzamide group substituted with a bromine atom at the para position (position 4) of the benzene ring.

Key Structural Features:

  • Molecular Formula: C16H13BrN2O3\text{C}_{16}\text{H}_{13}\text{Br}\text{N}_2\text{O}_3

  • Molecular Weight: 377.20 g/mol (calculated based on analogous compounds ).

  • IUPAC Name: 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide.

  • SMILES Notation: CC1Nc2cc(NC(=O)c3ccc(Br)cc3)ccc2C(=O)O1.

Physicochemical Data:

PropertyValue
LogP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count3

The bromine atom enhances molecular polarity and may influence binding interactions with biological targets, while the methyl group on the oxazine ring likely improves metabolic stability .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, analogous benzoxazine derivatives are typically synthesized via:

  • Condensation Reactions: Reacting substituted 2-aminophenols with ketones or aldehydes to form the benzoxazine ring.

  • Amide Coupling: Introducing the benzamide group via carbodiimide-mediated coupling (e.g., using HATU or EDC) between a carboxylic acid derivative and the benzoxazine amine .

Hypothetical Synthesis Route:

  • Step 1: Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one by cyclizing 2-methyl-2-aminophenol with a ketone source.

  • Step 2: Bromination of 4-nitrobenzoic acid to yield 4-bromobenzoic acid.

  • Step 3: Amide coupling between 4-bromobenzoic acid and the benzoxazine amine using HATU/DIPEA .

Characterization Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with characteristic shifts for the bromine atom (δ 7.6–7.8 ppm for aromatic protons) and oxazine carbonyl (δ 170–175 ppm) .

  • Mass Spectrometry (MS): ESI-MS expected to show [M+H]+^+ peak at m/z 377.08.

  • Infrared Spectroscopy (IR): Peaks at ~1650 cm1^{-1} (amide C=O) and ~1720 cm1^{-1} (oxazine ketone).

Biological Activity and Mechanisms

Comparative Activity of Analogues:

CompoundIC50_{50} (Anti-inflammatory)IC50_{50} (Anticancer)
4-Fluoro-analogue12.5 μM (NO inhibition)8.7 μM (MCF-7)
1,2,3-Triazole hybrid 5.2 μM (IL-6 reduction)N/A

Mechanistic Insights

  • Nrf2 Pathway Activation: Analogues like e16 enhance Nrf2 nuclear translocation, upregulating antioxidant genes (e.g., HO-1) and reducing oxidative stress .

  • Enzyme Inhibition: Brominated benzamides may interfere with COX-2 or iNOS expression, akin to triazole-modified derivatives .

Applications and Future Directions

Research Gaps

  • Pharmacokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) profiling required.

  • Target Validation: Identification of specific molecular targets (e.g., kinases, receptors).

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